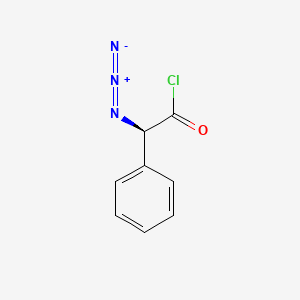

(R)-2-Azido-2-phenylacetyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

35353-41-4 |

|---|---|

Molecular Formula |

C8H6ClN3O |

Molecular Weight |

195.60 g/mol |

IUPAC Name |

(2R)-2-azido-2-phenylacetyl chloride |

InChI |

InChI=1S/C8H6ClN3O/c9-8(13)7(11-12-10)6-4-2-1-3-5-6/h1-5,7H/t7-/m1/s1 |

InChI Key |

NRSMVAFUFMOXFI-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)Cl)N=[N+]=[N-] |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)Cl)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Azido-2-phenylacetyl chloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (R)-2-Azido-2-phenylacetyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document consolidates essential data, experimental procedures, and safety information for this valuable chiral building block.

Core Chemical Properties

This compound is a bifunctional molecule featuring a reactive acyl chloride and an azide group attached to a chiral center. This unique combination makes it a significant intermediate in the stereoselective synthesis of complex organic molecules, particularly in the pharmaceutical industry. The acyl chloride allows for straightforward acylation reactions, while the azide group serves as a versatile precursor for amines or can be used in cycloaddition reactions.

The following table summarizes the key computed and identifying properties of this compound and its corresponding racemate.

| Property | Value | Source |

| IUPAC Name | (2R)-2-azido-2-phenylacetyl chloride | [1] |

| Synonyms | D(-)-alpha-Azidophenyl acetyl chloride, (R)-α-Azidobenzeneacetic acid chloride | [1][2] |

| Molecular Formula | C₈H₆ClN₃O | [1][3][4] |

| Molecular Weight | 195.60 g/mol | [1][3] |

| CAS Number | 35353-41-4 (for R-isomer) | [1][2] |

| 16461-71-5 (for racemate/unspecified) | [3][4][5][6] | |

| Exact Mass | 195.0199395 Da | [3][4] |

| Topological Polar Surface Area (TPSA) | 31.4 Ų | [3] |

| Complexity | 232 | [3][4] |

| Hydrogen Bond Donor Count | 0 | [1][4] |

| Hydrogen Bond Acceptor Count | 3 | [1][4] |

| Rotatable Bond Count | 3 | [1][4] |

| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)Cl)N=[N+]=[N-] | [4] |

| Isomeric SMILES | C1=CC=C(C=C1)--INVALID-LINK--N=[N+]=[N-] | [1] |

Due to the presence of the highly electrophilic acyl chloride group, this compound is sensitive to moisture and nucleophiles.

-

Reactivity with Water: The compound reacts with water, likely vigorously, to hydrolyze into (R)-2-azido-2-phenylacetic acid and hydrochloric acid. This is a characteristic reaction of acyl halides.[7][8][9]

-

Thermal Stability: The azide functional group introduces potential instability. Organic azides can be sensitive to heat and shock, potentially decomposing to form a nitrene. Care should be taken to avoid elevated temperatures during handling and storage.

-

Incompatibilities: It is incompatible with strong oxidizing agents, alcohols, and bases (including amines).[8][9] Reactions with alcohols will yield the corresponding esters, and reactions with amines will produce amides.

Synthesis and Experimental Protocols

The most common method for preparing this compound is the chlorination of its parent carboxylic acid, (R)-2-azido-2-phenylacetic acid, using a chlorinating agent such as thionyl chloride (SOCl₂).

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[5][10]

Objective: To synthesize this compound from (R)-2-azido-2-phenylacetic acid.

Reagents and Materials:

-

(R)-2-azido-2-phenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Round-bottom flask

-

Reflux condenser with a drying tube or connection to an inert gas line

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine (R)-2-azido-2-phenylacetic acid with an excess of thionyl chloride (typically 2-5 equivalents). Anhydrous solvent can be used if desired.

-

Fit the flask with a reflux condenser.

-

Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). A typical reaction time is 1-3 hours.[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive and toxic vapors.

-

The resulting residue is the crude this compound, which can often be used in the next step without further purification.[5] If necessary, purification can be achieved by vacuum distillation, though care must be taken due to the compound's thermal sensitivity.

// Nodes Start [label="(R)-2-Azido-2-phenylacetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Thionyl Chloride (SOCl₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="(R)-2-Azido-2-phenylacetyl\nchloride", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d]; Byproducts [label="Byproducts (HCl, SO₂)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Product [label=" Reflux ", color="#34A853"]; Reagent -> Product [color="#34A853"]; Product -> Byproducts [style=dashed, arrowhead=none, label=" Evolved during reaction ", color="#5F6368"]; }

Caption: Synthesis workflow for this compound.

This compound is an excellent acylating agent. A notable application is in the synthesis of semi-synthetic β-lactam antibiotics, where it is used to append a side chain to the 6-aminopenicillanic acid (6-APA) core or related structures.

Objective: Acylation of an amino-penam derivative.[5]

Reagents and Materials:

-

This compound (prepared as above)

-

6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam (or other amine substrate)

-

Triethylamine (or another non-nucleophilic base)

-

Anhydrous dichloromethane

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the amine substrate (e.g., 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam) and triethylamine (2 equivalents) in anhydrous dichloromethane in a flask.[5]

-

Cool the stirred solution in an ice bath.

-

Prepare a solution of this compound in anhydrous dichloromethane.

-

Add the acyl chloride solution dropwise to the cold amine solution over several minutes. The triethylamine acts as a scavenger for the HCl generated during the reaction.[5]

-

After the addition is complete, allow the reaction to stir at a low temperature for a period (e.g., 30 minutes) before warming to room temperature.[5]

-

Monitor the reaction to completion (e.g., by TLC).

-

Upon completion, the reaction is worked up. This typically involves washing the organic layer with water, an acidic solution (to remove excess base), and brine.

-

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed in vacuo to yield the crude acylated product.[5]

// Nodes AcylChloride [label="(R)-2-Azido-2-phenylacetyl\nchloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Amine Substrate\n(e.g., 6-aminopenam)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Triethylamine (Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Acylated Product\n(β-Lactam Antibiotic Precursor)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box3d]; Byproduct [label="Triethylammonium\nChloride", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible node for centering center [shape=point, width=0];

// Edges AcylChloride -> center [arrowhead=none, color="#EA4335"]; Amine -> center [arrowhead=none, color="#EA4335"]; Base -> center [arrowhead=none, color="#EA4335"]; center -> Product [label=" Acylation ", color="#EA4335"]; center -> Byproduct [style=dashed, arrowhead=none, color="#5F6368"]; }

Caption: Workflow for the application of the title compound in amide synthesis.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected characteristic signals can be predicted based on its structure.

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| FT-IR | Azide (N₃) stretch | ~2100 cm⁻¹ (strong, sharp) |

| Carbonyl (C=O) stretch (acyl chloride) | ~1790-1815 cm⁻¹ (strong) | |

| Aromatic C=C stretch | ~1450-1600 cm⁻¹ | |

| ¹H NMR | Aromatic protons (C₆H₅) | ~7.3-7.5 ppm (multiplet, 5H) |

| Methine proton (CH-N₃) | ~5.3-5.5 ppm (singlet, 1H) | |

| ¹³C NMR | Carbonyl carbon (C=O) | ~168-172 ppm |

| Aromatic carbons (C₆H₅) | ~125-135 ppm | |

| Methine carbon (CH-N₃) | ~60-65 ppm |

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Corrosivity: As an acyl chloride, it is corrosive and can cause severe skin burns and eye damage.[7][11]

-

Toxicity: Inhalation, ingestion, or skin contact may cause severe injury.[8][9] Reaction with moisture in the air or tissues can release HCl, causing respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7][11]

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible substances. The container should be tightly closed and stored under an inert atmosphere.[7]

-

Disposal: Dispose of waste material in accordance with national and local regulations. Do not mix with other waste.[7]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 35353-41-4 [amp.chemicalbook.com]

- 3. 2-Azido-2-phenylacetyl chloride | C8H6ClN3O | CID 85429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Azido-2-phenylacetyl chloride|lookchem [lookchem.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-azido-2-phenylacetyl chloride | 16461-71-5 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Phenylacetyl chloride | C8H7ClO | CID 7679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. researchgate.net [researchgate.net]

- 11. lobachemie.com [lobachemie.com]

In-Depth Technical Guide: (R)-2-Azido-2-phenylacetyl chloride

CAS Number: 35353-41-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-2-Azido-2-phenylacetyl chloride, a chiral building block of significant interest in synthetic organic chemistry and drug discovery. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 2-Azido-2-phenylacetyl chloride [1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN₃O | PubChem |

| Molecular Weight | 195.61 g/mol | PubChem |

| CAS Number | 35353-41-4 (for R-enantiomer) | ChemicalBook |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Specific Rotation | Not reported | - |

| XLogP3 | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 195.019939 g/mol | PubChem |

| Complexity | 232 | PubChem |

Synthesis

The primary synthetic route to this compound involves the chlorination of the corresponding carboxylic acid, (R)-2-azido-2-phenylacetic acid. Thionyl chloride (SOCl₂) is the most commonly employed chlorinating agent for this transformation.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

(R)-2-azido-2-phenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve (R)-2-azido-2-phenylacetic acid in an excess of thionyl chloride or in an anhydrous solvent such as dichloromethane.

-

With stirring, gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive and toxic vapors.

-

The resulting crude this compound is often used in the next step without further purification due to its reactivity and sensitivity to moisture. If purification is necessary, it may be attempted by vacuum distillation, though care must be taken to avoid decomposition.

References

An In-depth Technical Guide to (R)-2-Azido-2-phenylacetyl chloride

This guide provides comprehensive information on the chemical properties and synthesis of (R)-2-Azido-2-phenylacetyl chloride, a key reagent in synthetic organic chemistry. The data is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a chiral acyl chloride containing an azide functional group. Its specific rotation and reactivity make it a valuable building block in the synthesis of various pharmaceutical compounds and complex organic molecules.

| Property | Value | References |

| Molecular Formula | C₈H₆ClN₃O | |

| Molecular Weight | 195.60 g/mol | |

| Alternate Molecular Weight | 195.608 g/mol | |

| Alternate Molecular Weight | 195.60574 g/mol | |

| CAS Number | 35353-41-4 | |

| IUPAC Name | (2R)-2-azido-2-phenylacetyl chloride |

Synthesis Protocol

A common method for the preparation of 2-azido-2-phenylacetyl chloride involves the reaction of 2-azido-2-phenylacetic acid with thionyl chloride. The following protocol is a representative example of this synthesis.

Materials:

-

2-azido-2-phenylacetic acid

-

Thionyl chloride

-

Dichloromethane (optional, as a solvent for subsequent reactions)

Procedure:

-

A solution of 2-azido-2-phenylacetic acid (9.1 mmol) and thionyl chloride (5 ml) is prepared in a suitable reaction vessel.

-

The reaction mixture is heated under reflux for 30 minutes.

-

Following the reflux period, the reaction solution is evaporated under reduced pressure to remove excess thionyl chloride.

-

The resulting residue is 2-azido-2-phenylacetyl chloride.

This crude product can then be dissolved in an appropriate solvent, such as dichloromethane, for use in subsequent reaction steps. For instance, it can be added to a solution containing an amine to form an amide bond, a common step in the synthesis of more complex molecules.

Synthesis Workflow

The synthesis of 2-azido-2-phenylacetyl chloride from its corresponding carboxylic acid is a straightforward process. The workflow diagram below illustrates the key steps.

Synthesis of (R)-2-Azido-2-phenylacetic Acid Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing the precursor, (R)-2-azido-2-phenylacetic acid. This chiral building block is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the azide moiety, which can serve as a masked amine or participate in click chemistry. This document outlines key synthetic strategies, including stereospecific conversion of chiral precursors and enzymatic resolutions, complete with detailed experimental protocols and comparative data.

Introduction

(R)-2-azido-2-phenylacetic acid is a valuable chiral intermediate in organic synthesis. Its enantiopure form is crucial for the development of stereochemically defined pharmaceuticals. The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the azide functionality onto a phenylacetic acid backbone. The choice of synthetic route often depends on the availability of starting materials, desired enantiopurity, and scalability. This guide will focus on two primary approaches: the stereospecific synthesis from enantiopure precursors and the resolution of a racemic mixture.

Synthetic Strategies and Experimental Protocols

Two principal strategies for the synthesis of (R)-2-azido-2-phenylacetic acid are detailed below. The first involves the stereospecific conversion of an enantiopure precursor, (R)-mandelic acid, via an intermediate α-bromo acid. The second outlines a pathway involving the synthesis of a racemic α-azido acid followed by enzymatic resolution.

Strategy 1: Stereospecific Synthesis from (R)-Mandelic Acid

This strategy leverages the readily available chiral pool starting material, (R)-mandelic acid. The synthesis proceeds in two steps: bromination of the α-hydroxyl group with inversion of configuration, followed by nucleophilic substitution with an azide anion, which also proceeds with inversion, resulting in the desired (R)-2-azido-2-phenylacetic acid.

Step 1: Synthesis of (S)-2-Bromo-2-phenylacetic Acid

The conversion of the hydroxyl group of mandelic acid to a bromide can be achieved using various brominating agents. A common method involves the use of phosphorus tribromide. It is important to note that this reaction typically proceeds with inversion of configuration at the stereocenter.

Experimental Protocol: Synthesis of (S)-2-Bromo-2-phenylacetic Acid from (R)-Mandelic Acid

-

To a solution of (R)-mandelic acid (1.0 eq) in a suitable anhydrous solvent such as diethyl ether, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-2-bromo-2-phenylacetic acid.

-

Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of (R)-2-Azido-2-phenylacetic Acid

The subsequent reaction with sodium azide proceeds via an SN2 mechanism, again with inversion of configuration, to yield the final product.

Experimental Protocol: Synthesis of (R)-2-Azido-2-phenylacetic Acid from (S)-2-Bromo-2-phenylacetic Acid

-

Dissolve (S)-2-bromo-2-phenylacetic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain (R)-2-azido-2-phenylacetic acid.

Strategy 2: Synthesis of Racemic 2-Azido-2-phenylacetic Acid and Subsequent Resolution

This approach involves the initial synthesis of racemic 2-bromo-2-phenylacetic acid from phenylacetic acid, followed by azidation to the racemic product. The desired (R)-enantiomer is then isolated through enzymatic resolution.

Step 1: Synthesis of Racemic 2-Bromo-2-phenylacetic Acid

The α-bromination of phenylacetic acid can be achieved using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN).[1]

Experimental Protocol: Synthesis of Racemic 2-Bromo-2-phenylacetic Acid from Phenylacetic Acid [1]

-

In a round-bottom flask, dissolve phenylacetic acid (1.0 eq) in a suitable solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield crude 2-bromo-2-phenylacetic acid.

-

Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of Racemic 2-Azido-2-phenylacetic Acid

The racemic bromo acid is then converted to the racemic azido acid using the same procedure as in Strategy 1, Step 2.

Step 3: Enzymatic Resolution

Enzymatic resolution is a powerful technique for separating enantiomers. A lipase, for example, can selectively catalyze the esterification of one enantiomer of the racemic azido acid, allowing for the separation of the unreacted enantiomer.

Experimental Protocol: Enzymatic Resolution of Racemic 2-Azido-2-phenylacetic Acid

-

To a solution of racemic 2-azido-2-phenylacetic acid (1.0 eq) in an organic solvent (e.g., toluene), add an alcohol (e.g., butanol, 1.5 eq).

-

Add a lipase preparation (e.g., Candida antarctica lipase B, CALB).

-

Incubate the mixture at a controlled temperature (e.g., 40 °C) with gentle agitation.

-

Monitor the reaction for the conversion of one enantiomer to its ester by chiral HPLC.

-

Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Separate the unreacted (R)-2-azido-2-phenylacetic acid from the (S)-ester by extraction with an aqueous base.

-

Acidify the aqueous layer and extract the (R)-acid.

-

The (S)-ester can be hydrolyzed back to the (S)-acid if desired.

Data Presentation

| Synthesis Step | Starting Material | Product | Reagents & Conditions | Yield (%) | Enantiomeric Excess (ee%) |

| Strategy 1 | |||||

| Bromination | (R)-Mandelic Acid | (S)-2-Bromo-2-phenylacetic Acid | PBr₃, Diethyl ether, 0 °C to RT, 12-18h | 75-85 | >98% (with inversion) |

| Azidation | (S)-2-Bromo-phenylacetic Acid | (R)-2-Azido-2-phenylacetic Acid | NaN₃, DMF, 60-80 °C, 4-6h | 80-90 | >98% (with inversion) |

| Strategy 2 | |||||

| Bromination | Phenylacetic Acid | Racemic 2-Bromo-2-phenylacetic Acid | NBS, AIBN, CCl₄, Reflux, 4-6h | 85-95 | N/A (racemic) |

| Azidation | Racemic 2-Bromo-phenylacetic Acid | Racemic 2-Azido-2-phenylacetic Acid | NaN₃, DMF, 60-80 °C, 4-6h | 80-90 | N/A (racemic) |

| Enzymatic Resolution | Racemic 2-Azido-2-phenylacetic Acid | (R)-2-Azido-2-phenylacetic Acid | Lipase (e.g., CALB), Butanol, Toluene, 40 °C | ~45 | >99% |

Note: Yields and enantiomeric excess are approximate and can vary based on specific reaction conditions and purification methods.

Mandatory Visualizations

Synthetic Workflow Diagrams

Caption: Stereospecific synthesis of (R)-2-azido-2-phenylacetic acid.

Caption: Synthesis and resolution of racemic 2-azido-2-phenylacetic acid.

References

Technical Guide: Spectroscopic and Synthetic Overview of (R)-2-Azido-2-phenylacetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (R)-2-Azido-2-phenylacetyl chloride, a key intermediate in synthetic organic chemistry. Due to the limited availability of direct spectroscopic data for this specific chiral acyl chloride, this document presents a combination of experimental protocols for its synthesis and predicted spectroscopic data based on the analysis of its functional groups and data from analogous compounds.

Synthesis of 2-Azido-2-phenylacetyl chloride

The synthesis of 2-azido-2-phenylacetyl chloride is typically achieved through the chlorination of the corresponding carboxylic acid. A common and effective method involves the use of thionyl chloride.

Experimental Protocol

A solution of 2-azido-2-phenylacetic acid (1.61 g, 9.1 mmol) in thionyl chloride (5 ml) is heated under reflux for one hour. Following the reaction, the excess thionyl chloride is removed by evaporation under reduced pressure, yielding the crude 2-azido-2-phenylacetyl chloride as a residue.[1] This crude product is often used immediately in subsequent reaction steps without extensive purification due to its reactive nature.[1]

Spectroscopic Data

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.4 | Singlet | 1H | Methine proton (CH-N₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~170 | Carbonyl carbon (C=O) |

| ~135 | Quaternary aromatic carbon |

| ~129 | Aromatic carbons (CH) |

| ~128 | Aromatic carbons (CH) |

| ~65 | Methine carbon (CH-N₃) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2100 | Azide (N₃) stretching |

| ~1790 | Acyl chloride (C=O) stretching |

| ~1600, ~1490 | Aromatic C=C stretching |

| ~700-800 | C-H bending (aromatic) |

Synthesis Workflow and Reaction Pathway

The synthesis of 2-azido-2-phenylacetyl chloride is a critical step in the preparation of more complex molecules, such as beta-lactam antibiotics. The following diagrams illustrate the synthesis workflow and a subsequent reaction pathway.

Caption: Synthesis workflow for 2-Azido-2-phenylacetyl chloride.

Caption: Reaction of 2-Azido-2-phenylacetyl chloride to form an amide bond.

References

In-Depth Technical Guide: Safety and Handling of (R)-2-Azido-2-phenylacetyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information provided is based on the known hazards of the functional groups present in (R)-2-Azido-2-phenylacetyl chloride, namely organic azides and acyl chlorides. A specific Safety Data Sheet (SDS) for this compound was not found; therefore, all handling and safety precautions should be implemented with the understanding that the hazards are inferred from related compounds and functional group chemistry. A thorough risk assessment must be conducted before handling this substance.

Executive Summary

This compound is a reactive chemical intermediate of interest in pharmaceutical and chemical synthesis, notably in the preparation of modified peptides and other biologically active molecules. Its utility is derived from the presence of two highly reactive functional groups: an azide and an acyl chloride. These same groups, however, impart significant hazards, including the potential for explosive decomposition (azide group) and high reactivity and corrosivity (acyl chloride group). This guide provides a comprehensive overview of the known and anticipated hazards, detailed handling procedures, appropriate personal protective equipment (PPE), emergency protocols, and disposal methods to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

Due to the absence of a specific Safety Data Sheet (SDS), the hazard classification for this compound is extrapolated from the known hazards of its constituent functional groups.

Primary Hazards:

-

Explosive Potential: Organic azides can be sensitive to heat, shock, friction, and light, leading to violent decomposition.[1] The stability of organic azides is often evaluated by the carbon-to-nitrogen (C/N) ratio. While some guidelines suggest that azides with a C/N ratio between 1 and 3 can be synthesized in small quantities, they should be handled with extreme caution and stored at low temperatures.[1]

-

High Reactivity and Corrosivity: Acyl chlorides are highly reactive and corrosive substances.[2] They react violently with water and other nucleophiles, releasing corrosive hydrogen chloride (HCl) gas.[3]

-

Toxicity: The azide anion is known to be highly toxic, with a toxicity profile similar to that of cyanide.[4] Exposure can occur through inhalation, ingestion, or skin absorption and can lead to severe health effects, including respiratory failure.[1]

Anticipated GHS Classification (Inferred):

-

Explosives (Division 1.5 or Unstable Explosive)

-

Acute Toxicity, Oral (Category 2 or 3)

-

Acute Toxicity, Dermal (Category 2 or 3)

-

Acute Toxicity, Inhalation (Category 2 or 3)

-

Skin Corrosion/Irritation (Category 1B)

-

Serious Eye Damage/Eye Irritation (Category 1)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system

Physical and Chemical Properties

The following table summarizes the available physical and chemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN₃O | [5][6] |

| Molecular Weight | 195.61 g/mol | [5][6] |

| CAS Number | 35353-41-4 | [7] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Reacts with water. Likely soluble in aprotic organic solvents. | Inferred from acyl chloride chemistry |

| XLogP3 | 3.6 | [5] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 3 | [6] |

| Exact Mass | 195.0199395 | [5][6] |

| Complexity | 232 | [5][6] |

Personal Protective Equipment (PPE)

Due to the high potential for severe health effects and physical hazards, a stringent personal protective equipment (PPE) regimen is mandatory.

| PPE Type | Specification |

| Hand Protection | Double gloving is recommended. An inner Silver Shield® glove with an outer heavy-duty nitrile or butyl rubber glove.[4][8] |

| Eye Protection | Chemical splash goggles and a full-face shield are required.[8] |

| Skin and Body Protection | A flame-resistant lab coat and a chemical-resistant apron are necessary. For larger quantities, a full-body chemical-resistant suit may be warranted.[4][9] |

| Respiratory Protection | All work must be conducted in a certified chemical fume hood with the sash at the lowest possible working height. For emergency situations, a self-contained breathing apparatus (SCBA) is required.[10] |

Experimental Protocols and Handling Procedures

General Handling Precautions

-

Work Area: All manipulations must be performed in a certified chemical fume hood, away from heat, light, and sources of ignition.[4] A blast shield should be used for all reactions involving this compound.[4]

-

Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, oxidizing agents, acids, heavy metals and their salts, and halogenated solvents.[1][11] Reaction with acids can generate highly toxic and explosive hydrazoic acid.[1]

-

Equipment: Use only glass or Teflon-coated equipment. Metal spatulas and ground glass joints should be avoided as they can initiate explosive decomposition.[1][12]

-

Scale: Work with the smallest possible quantities. Initial experiments should be conducted on a microscale to assess reactivity and potential hazards.

Synthesis of this compound

The following is a representative, non-optimized procedure. A thorough risk assessment must be performed before attempting this synthesis.

Reaction: (R)-2-Azido-2-phenylacetic acid + Thionyl chloride → this compound + SO₂ + HCl

Procedure:

-

In a certified chemical fume hood, behind a blast shield, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolving SO₂ and HCl gas.

-

Charge the flask with (R)-2-azido-2-phenylacetic acid.

-

Slowly add an excess of thionyl chloride to the flask at room temperature.

-

Gently heat the mixture to reflux and maintain for the appropriate time to ensure complete conversion.

-

After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure, ensuring the vacuum pump is protected from corrosive vapors.

-

The resulting crude this compound should be used immediately in the next synthetic step without purification if possible.

Integrated Safety Precautions:

-

Step 2 & 3: The addition of thionyl chloride is exothermic and will generate corrosive gases. Perform the addition slowly and with adequate cooling if necessary.

-

Step 4: Heating an organic azide can lead to explosive decomposition. Heat gently and monitor the reaction closely.

-

Step 5: Do not heat the mixture during vacuum distillation to avoid explosive decomposition of the product.

Emergency Procedures

Spills

-

Small Spills (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a designated, non-metallic waste container.

-

Decontaminate the area with a suitable solution (e.g., a dilute solution of sodium bicarbonate for the acyl chloride component, followed by a quenching agent for the azide).

-

-

Large Spills (or any spill outside of a fume hood):

-

Evacuate the laboratory immediately.

-

Alert others and activate the emergency alarm.

-

Contact the institution's emergency response team.[4]

-

Do not attempt to clean up the spill yourself.

-

Exposure

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[13]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]

Waste Disposal

All waste containing this compound must be treated as extremely hazardous.

-

Quenching: Before disposal, the reactive acyl chloride functionality should be quenched. This can be done by slowly adding the compound to a stirred, cooled solution of a nucleophile such as an alcohol (e.g., isopropanol) or a dilute solution of sodium bicarbonate.[15]

-

Azide Deactivation: The azide functionality should then be deactivated. A common method is the slow addition of a reducing agent, such as a solution of sodium nitrite followed by acidification, which converts the azide to nitrogen gas. This procedure must be performed in a fume hood due to the evolution of toxic gases.[11][16]

-

Containerization: All deactivated waste should be collected in a clearly labeled, non-metallic container.[17]

-

Disposal: The final waste must be disposed of through the institution's hazardous waste management program. Do not pour any azide-containing waste down the drain , as this can lead to the formation of highly explosive heavy metal azides in the plumbing.[11][18]

Visualizations

Logical Workflow for Handling this compound

Caption: Workflow for the safe handling of this compound.

Hazard Relationship Diagram

Caption: Relationship between functional groups, hazards, and precautions.

References

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. ehs.ucsb.edu [ehs.ucsb.edu]

- 5. 2-Azido-2-phenylacetyl chloride | C8H6ClN3O | CID 85429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Azido-2-phenylacetyl chloride|lookchem [lookchem.com]

- 7. This compound | 35353-41-4 [amp.chemicalbook.com]

- 8. osha.gov [osha.gov]

- 9. blog.storemasta.com.au [blog.storemasta.com.au]

- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]

- 11. - Division of Research Safety | Illinois [drs.illinois.edu]

- 12. artscimedia.case.edu [artscimedia.case.edu]

- 13. mines.edu [mines.edu]

- 14. Sodium Azide | Chemical Emergencies | CDC [cdc.gov]

- 15. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 16. reddit.com [reddit.com]

- 17. ehs.ucsb.edu [ehs.ucsb.edu]

- 18. chemistry.unm.edu [chemistry.unm.edu]

A Comprehensive Technical Guide to the Storage and Handling of (R)-2-Azido-2-phenylacetyl chloride

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides an in-depth overview of the optimal storage conditions, handling procedures, and potential degradation pathways for (R)-2-Azido-2-phenylacetyl chloride, a crucial building block in synthetic chemistry. Adherence to these guidelines is essential to ensure the compound's stability, purity, and safe use in experimental settings.

Recommended Storage Conditions

Proper storage is critical to prevent the degradation of this compound. The following table summarizes the recommended storage parameters based on safety data sheets and chemical properties.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C[1] | To minimize decomposition and maintain stability. |

| Atmosphere | Inert gas (e.g., Nitrogen) | To prevent reaction with atmospheric moisture and oxygen. |

| Container | Tightly sealed, original container | To prevent exposure to air and moisture.[1][2] |

| Environment | Dry, well-ventilated area[2][3] | To avoid hydrolysis and ensure safe dispersal of any potential vapors. |

| Security | Stored locked up or in a restricted-access area | Due to the compound's toxicity and hazardous nature. |

Chemical Stability and Incompatibility

This compound is a reactive compound that is sensitive to certain environmental factors and incompatible with several classes of substances.

Moisture Sensitivity: The primary degradation pathway for this compound is hydrolysis. The acyl chloride functional group readily reacts with water to form the corresponding carboxylic acid, (R)-2-azido-2-phenylacetic acid, and hydrochloric acid. This reaction is rapid and will significantly impact the purity and reactivity of the compound.

Incompatible Materials: Contact with the following substances should be strictly avoided to prevent hazardous reactions and degradation of the product.

| Incompatible Material | Potential Hazard |

| Water | Rapid hydrolysis, releasing corrosive hydrochloric acid gas.[4] |

| Alcohols | Reaction to form esters, consuming the desired reagent.[3][4] |

| Strong Oxidizing Agents | Potentially vigorous or explosive reactions.[3][4] |

| Strong Bases | Rapid neutralization and decomposition.[3][4] |

Experimental Protocols

General Handling Procedure

Due to its toxicity and reactivity, this compound must be handled with appropriate safety precautions in a controlled laboratory environment.

Workflow for Safe Handling:

References

A Technical Guide to (R)-2-Azido-2-phenylacetyl chloride for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-2-Azido-2-phenylacetyl chloride, a chiral building block of significant interest in pharmaceutical synthesis. This document outlines its chemical properties, commercial availability, and a detailed experimental protocol for its application in the synthesis of complex molecules, such as beta-lactam antibiotics.

Core Properties and Specifications

This compound is a valuable reagent for introducing an α-azido-α-phenylacetyl moiety, a key structural element in various biologically active compounds. The presence of the azide group offers versatile downstream functionalization possibilities, including reduction to a primary amine or participation in click chemistry reactions.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Azido-2-phenylacetyl chloride. It is important to note that some of these properties are computed and may vary slightly from experimental values.

| Property | Value | Source |

| CAS Number | 35353-41-4 | ChemicalBook[1] |

| Molecular Formula | C₈H₆ClN₃O | PubChem[2] |

| Molecular Weight | 195.61 g/mol | BLD Pharm[1], PubChem[2] |

| IUPAC Name | (2R)-2-azido-2-phenylacetyl chloride | PubChem |

| Canonical SMILES | C1=CC=C(C=C1)--INVALID-LINK--Cl)N=[N+]=[N-] | PubChem |

| LogP | 2.256 | LookChem[3] |

| Hydrogen Bond Donor Count | 0 | LookChem[3] |

| Hydrogen Bond Acceptor Count | 3 | LookChem[3] |

| Rotatable Bond Count | 3 | LookChem[3] |

Commercial Supplier Overview

This compound is available from a number of commercial suppliers, primarily specializing in fine chemicals and building blocks for research and development. While specific quantitative data on purity and enantiomeric excess can vary by supplier and batch, the compound is generally available in research quantities. Researchers are advised to request a certificate of analysis from the supplier to obtain lot-specific data.

| Supplier Platform | Noted Purity/Specifications | Availability |

| ChemicalBook | General listing, specific purity not detailed. | Listed as available from multiple suppliers.[1] |

| LookChem | General purity listed as 99%. | Indicated as being in commercial mass production.[3] |

| BLD Pharm | Listed as a product. | Availability should be confirmed directly.[1] |

Experimental Protocol: Acylation of a Beta-Lactam Core

The following is a representative experimental protocol for the acylation of a 6-aminopenicillanic acid (6-APA) derivative using an azido-phenylacetyl chloride. This procedure is adapted from established methods for the synthesis of penicillin analogs and serves as a general guideline for the use of this compound in forming an amide bond with a primary or secondary amine.

Objective: To synthesize a penicillin derivative by acylating a 6-amino-penam derivative with this compound.

Materials:

-

(R)-2-Azido-2-phenylacetic acid

-

Thionyl chloride (SOCl₂)

-

6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam (or a similar 6-APA derivative)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

6N Hydrochloric acid (HCl)

-

Water (deionized)

-

Standard laboratory glassware, including a round-bottom flask, reflux condenser, dropping funnel, and separatory funnel.

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

Part 1: Preparation of this compound

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (R)-2-azido-2-phenylacetic acid (1.0 eq) in thionyl chloride (excess, e.g., 5-10 eq).

-

Heat the mixture to reflux and maintain for 1 hour. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude this compound is a residue that should be used immediately in the next step.

Part 2: Acylation of the 6-amino-penam derivative

-

In a separate flask, dissolve the 6-amino-penam derivative (1.1 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

-

Cool the solution in an ice bath with stirring.

-

Dissolve the crude this compound from Part 1 in a minimal amount of anhydrous dichloromethane.

-

Add the solution of the acid chloride dropwise to the cooled amine solution over a period of 5-10 minutes.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes, then warm to room temperature and continue stirring for an additional 3 hours.

Part 3: Work-up and Purification

-

Evaporate the more volatile components of the reaction mixture under reduced pressure.

-

Take up the residue in water (e.g., 50 mL).

-

Wash the aqueous solution with ethyl acetate (2 x 25 mL portions) to remove non-polar impurities. Discard the organic layers.

-

Carefully adjust the pH of the aqueous solution to approximately 2.5 by the dropwise addition of 6N HCl. This will likely cause the product to precipitate or form an emulsion.

-

Extract the acidified aqueous layer with ethyl acetate (2 x 30 mL portions).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent in vacuo to yield the crude product.

-

For further purification, the residue can be dissolved in a minimal amount of dichloromethane, and triethylamine (1.0 eq) can be added. This solution is then poured into rapidly stirred diethyl ether to precipitate the triethylamine salt of the final product.

-

The precipitate can be collected by filtration, washed with diethyl ether, and dried under vacuum.

Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of a beta-lactam antibiotic using this compound.

Caption: Workflow for the synthesis of a penicillin derivative.

Conclusion

This compound is a readily available and versatile chiral synthon for the development of new pharmaceutical agents. Its application in the stereoselective synthesis of beta-lactam antibiotics and other complex molecules makes it a valuable tool for medicinal chemists. The experimental protocol provided herein offers a solid foundation for its use in acylation reactions, and the commercial availability of this reagent facilitates its integration into drug discovery and development programs. Researchers should always consult the safety data sheet (SDS) provided by the supplier before handling this chemical and perform appropriate risk assessments for all experimental procedures.

References

An In-depth Technical Guide to (R)-2-Azido-2-phenylacetyl chloride: Safety, Handling, and Synthesis

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical compounds they work with is paramount. This technical guide provides a detailed overview of the Material Safety Data Sheet (MSDS) information, experimental protocols, and safety considerations for (R)-2-Azido-2-phenylacetyl chloride.

Chemical Identification and Properties

This compound is a chemical intermediate used in organic synthesis. Below is a summary of its key identifiers and physical properties.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 35353-41-4[1] |

| Molecular Formula | C8H6ClN3O[2][3] |

| Molecular Weight | 195.61 g/mol [2] |

| Synonyms | D(-)-alpha-Azidophenyl acetyl chloride, (R)-α-Azidobenzeneacetic acid chloride, D(-)-alpha-Azido-alpha-phenylacetylchloride[1] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Not explicitly stated, but related compounds are light red liquids. |

| Odor | Not specified. |

| PSA | 66.82[3] |

| LogP | 2.256[3] |

| Hydrogen Bond Donor Count | 0[3] |

| Hydrogen Bond Acceptor Count | 3[3] |

| Rotatable Bond Count | 3[3] |

| Exact Mass | 195.0199395[3] |

| Complexity | 232[3] |

Hazard Identification and Safety Precautions

GHS Hazard Statements for related compounds include:

-

H290: May be corrosive to metals.[4]

-

H314: Causes severe skin burns and eye damage.[4]

-

H335: May cause respiratory irritation.[4]

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

-

H372: Causes damage to organs (Lungs) through prolonged or repeated exposure.

-

H400: Very toxic to aquatic life.

Precautionary Measures:

A logical workflow for handling this compound, based on the safety data of related compounds, is outlined below.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using (R)-2-Azido-2-phenylacetyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Azido-2-phenylacetyl chloride is a valuable chiral building block in organic synthesis, particularly for the preparation of a diverse range of amides. The presence of the azido group offers a versatile handle for further functionalization, for instance, through "click chemistry" via Huisgen 1,3-dipolar cycloaddition, making the resulting amides attractive scaffolds in medicinal chemistry and drug development. The stereogenic center at the alpha-position is crucial for the synthesis of enantiomerically pure compounds, a critical aspect in the development of modern therapeutics.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion to amides. It also includes information on the potential applications of these compounds, supported by experimental data.

Data Presentation

The synthesis of amides from this compound proceeds with moderate to excellent yields, depending on the nature of the amine and the reaction conditions. Below is a summary of representative yields obtained from the acylation of various amines.

| Amine Substrate | Product | Yield (%) | Reference |

| 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam | (2S,5R,6R)-6-((R)-2-azido-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | 38% | [1] |

| Substituted Anilines (general) | N-Aryl-2-azido-2-phenylacetamides | 88-96% (for the azido precursor) | [2] |

| Aniline | 2-Azido-N-phenylacetamide | Not specified | [3] |

Note: The high yields reported for substituted anilines are for the synthesis of the 2-azido-N-phenylacetamide precursors via a different route but indicate the feasibility of high-yielding reactions with anilines.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of (R)-2-Azido-2-phenylacetic acid to the corresponding acyl chloride.

Materials:

-

(R)-2-Azido-2-phenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

To a solution of (R)-2-Azido-2-phenylacetic acid (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (2.0-3.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is typically used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of Amides

This protocol outlines the general method for the acylation of amines with this compound.

Materials:

-

This compound (crude from Protocol 1)

-

Amine (primary or secondary)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification reagents (e.g., water, brine, sodium sulfate, silica gel for chromatography)

Procedure:

-

Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude this compound (1.1 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, continuing to stir for 2-16 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide.

Detailed Protocol for a Specific Amide Synthesis

The following is a detailed protocol for the synthesis of (2S,5R,6R)-6-((R)-2-azido-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1].

Materials:

-

(R)-2-Azido-2-phenylacetic acid (1.61 g, 9.1 mmol)

-

Thionyl chloride (5 mL)

-

6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam (2.4 g, 10 mmol)

-

Triethylamine (2.02 g, 20 mmol)

-

Dichloromethane (60 mL)

-

Ethyl acetate

-

6N Hydrochloric acid

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

A solution of 1.61 g (9.1 mmol) of (R)-2-azido-2-phenylacetic acid and 5 mL of thionyl chloride is heated under reflux for 1 hour.

-

The reaction solution is evaporated under reduced pressure to furnish a residue of this compound.

-

The residue is dissolved in 10 mL of dichloromethane and is added over 5 minutes to a stirred, ice-bath cooled solution of 2.4 g (10 mmol) of 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam and 2.02 g (20 mmol) of triethylamine in 50 mL of dichloromethane.

-

After 30 minutes, the reaction solution is allowed to warm to room temperature.

-

After a further 3 hours, the more volatile components of the solution are evaporated under reduced pressure, and the residue is taken up in 50 mL of water.

-

The aqueous solution is washed twice with 25 mL portions of ethyl acetate, and it is then adjusted to pH 2.5 by the careful addition of 6N hydrochloric acid.

-

The resulting cloudy mixture is extracted twice with 30 mL portions of ethyl acetate.

-

After being dried using anhydrous sodium sulfate, the combined extracts are filtered, and the solvent is evaporated in vacuo.

-

The residue is dissolved in 10 mL of dichloromethane; 1.0 mL of triethylamine is added, and the resulting solution is poured into 350 mL of rapidly stirred diethyl ether.

-

The solid which precipitates is filtered off, giving 1.62 g (38% yield) of the title compound as its triethylamine salt.

Visualizations

Caption: Experimental workflow for the synthesis of amides.

Applications in Drug Development

Amides derived from (R)-2-azido-2-phenylacetic acid are of significant interest in drug discovery due to the versatile nature of the azido group and the chirality of the parent molecule.

-

Antimicrobial Agents: The phenylacetamide scaffold is present in many bioactive molecules, including some with antimicrobial properties. The introduction of the azido group provides a route to novel derivatives with potentially enhanced or new biological activities[4][5][6][7][8]. For instance, N-phenylacetamide-incorporated 1,2,3-triazoles, which can be synthesized from azido-acetamides, have shown promising antifungal and antitubercular activities[2][9].

-

Click Chemistry and Bioconjugation: The azide functionality allows for the straightforward conjugation of the amide to other molecules, such as proteins, nucleic acids, or small molecule probes, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)[10][11]. This is a powerful tool for developing targeted drug delivery systems, diagnostic agents, and for studying biological processes.

-

Scaffolds for Diverse Libraries: The (R)-2-azido-2-phenylacetamide core can be used as a starting point for the synthesis of diverse libraries of compounds for high-throughput screening. The combination of the chiral center, the aromatic ring, and the reactive azide group allows for the generation of a wide range of structurally complex molecules with potential therapeutic applications.

While specific signaling pathways for amides derived directly from this compound are not yet well-defined in the literature, the general class of phenylacetamides has been shown to interact with various biological targets. For example, some phenylacetamide derivatives have been identified as selective alpha-1A adrenergic receptor antagonists[10]. Further research is needed to elucidate the specific mechanisms of action for novel amides synthesized using this methodology.

Caption: Potential applications of the synthesized amides.

References

- 1. prepchem.com [prepchem.com]

- 2. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial Activities of Natural Bioactive Polyphenols [mdpi.com]

- 9. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Chemical Synthesis of Site-Specifically 2′-Azido-Modified RNA and Potential Applications for Bioconjugation and RNA Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Acylation with (R)-2-Azido-2-phenylacetyl chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-2-Azido-2-phenylacetyl chloride is a valuable chiral acylating agent employed in the synthesis of various organic compounds, particularly in the development of pharmaceuticals. Its azide and phenyl functionalities, coupled with its chirality, make it a key building block for introducing specific structural motifs into target molecules. This document provides a detailed protocol for the acylation of an amine with this compound, based on established synthetic procedures. The protocol covers the in-situ preparation of the acyl chloride from (R)-2-Azido-2-phenylacetic acid and its subsequent reaction with an amine.

Chemical Properties and Safety Information

| Property | Value |

| Molecular Formula | C₈H₆ClN₃O |

| Molecular Weight | 195.61 g/mol |

| CAS Number | 35353-41-4[1] |

| Appearance | Assumed to be a reactive liquid or solid in solution |

| Synonyms | D(-)-alpha-Azidophenyl acetyl chloride, (R)-α-Azidobenzeneacetic acid chloride[1] |

Safety Precautions:

-

This compound is a reactive acyl chloride and should be handled with care in a well-ventilated fume hood.

-

Thionyl chloride, used in the preparation of the acyl chloride, is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Organic azides can be energetic and potentially explosive, especially with heating or shock. While this compound is reported in synthesis, caution is advised.

-

The reaction may be exothermic.

Experimental Protocol: Acylation of an Amine

This protocol is adapted from a procedure for the acylation of 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam.[2] It can be considered a general method for the acylation of primary and secondary amines.

Part 1: In-situ Preparation of this compound

Materials:

-

(R)-2-Azido-2-phenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (R)-2-Azido-2-phenylacetic acid (1.0 eq).

-

Add thionyl chloride (excess, e.g., 5-10 eq).

-

Heat the mixture to reflux for 30-60 minutes. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This is a critical step as residual thionyl chloride can interfere with the subsequent acylation. The resulting residue is this compound.

-

Dissolve the crude this compound in anhydrous dichloromethane to a desired concentration (e.g., 1 M). This solution is used immediately in the next step.

Part 2: Acylation of the Amine

Materials:

-

Solution of this compound in dichloromethane (from Part 1)

-

Amine (e.g., primary or secondary amine, 1.1 eq)

-

Triethylamine (TEA) or other non-nucleophilic base (2.2 eq)[2]

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

In a separate reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.[2]

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the solution of this compound from Part 1 to the stirred, cooled amine solution over a period of 5-10 minutes.[2]

-

Maintain the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[2]

-

Stir the reaction at room temperature for an additional 1-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).[2]

Work-up and Purification

The following is a general aqueous work-up procedure. The specifics may need to be adjusted based on the properties of the resulting amide product.

Materials:

-

Water

-

Ethyl acetate

-

6N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether (for precipitation, optional)

Procedure:

-

Evaporate the more volatile components of the reaction mixture under reduced pressure.[2]

-

Take up the residue in water.[2]

-

Wash the aqueous solution with ethyl acetate to remove any non-polar impurities.[2]

-

Carefully adjust the pH of the aqueous layer to approximately 2.5 with 6N HCl. This step protonates any excess amine and the triethylamine hydrochloride, making them water-soluble.[2]

-

Extract the aqueous layer with ethyl acetate (2-3 times).[2]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[2]

-

Filter and evaporate the solvent in vacuo to yield the crude acylated product.[2]

-

The crude product can be further purified by column chromatography, recrystallization, or precipitation. A reported method for a similar product involves dissolving the residue in dichloromethane, adding triethylamine, and precipitating the product by adding it to rapidly stirred diethyl ether.[2]

Data Presentation

The following table summarizes the quantitative data from the reference procedure for the acylation of 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam.[2]

| Reactant | Molar Eq. | Moles (mmol) | Mass/Volume |

| 2-Azido-2-phenylacetic acid | 1.0 | 9.1 | 1.61 g |

| Thionyl chloride | excess | - | 5 mL |

| 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam | 1.1 | 10 | 2.4 g |

| Triethylamine | 2.2 | 20 | 2.02 g (2.8 mL) |

| Product | |||

| Yield | 38% | 3.46 | 1.62 g (as TEA salt) |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for (R)-2-Azido-2-phenylacetyl chloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Azido-2-phenylacetyl chloride is a versatile reagent for peptide synthesis, offering a unique combination of N-terminal modification and a bioorthogonal handle for further conjugation. The introduction of the azido-phenylacetyl group serves a dual purpose: it acts as a protecting group during peptide elongation and provides a reactive azide moiety for subsequent "click" chemistry reactions. This allows for the site-specific labeling of peptides with fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains, enhancing their utility in diagnostics, drug delivery, and therapeutic applications.

The use of the corresponding α-azido acid, which is converted to the highly reactive acid chloride in situ or used as a stable crystalline solid, allows for efficient coupling, particularly in solid-phase peptide synthesis (SPPS). This method has been shown to provide high activation of the carboxyl group, leading to good yields and minimal racemization. This is especially advantageous when dealing with sterically hindered amino acids or difficult peptide sequences.

Key Applications

-

Introduction of a Bioorthogonal Handle: The terminal azide group allows for covalent modification of the peptide using copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry." This enables the attachment of various functionalities to the peptide.

-

Synthesis of Chemotactic Peptides: The azido-phenylacetyl group can be incorporated into peptides that modulate the activity of the immune system. For example, analogs of the neutrophil chemoattractant N-acetyl-proline-glycine-proline (PGP) can be synthesized to study and control inflammatory responses.

-

Drug Development and Delivery: Peptides modified with the azido-phenylacetyl group can be conjugated to drug molecules, improving their targeting and delivery to specific cells or tissues.

Data Presentation: Quantitative Analysis of Peptide Coupling

The efficiency of coupling this compound to the N-terminus of a resin-bound peptide is crucial for the overall yield and purity of the final product. The following table summarizes representative quantitative data for the coupling reaction under typical solid-phase peptide synthesis (SPPS) conditions.

| N-terminal Amino Acid | Coupling Time (h) | Equivalents of Acyl Chloride | Yield (%) | Purity (%) |

| Glycine | 2 | 2.0 | 92 | >95 |

| Alanine | 2 | 2.0 | 90 | >95 |

| Leucine | 3 | 2.5 | 88 | >95 |

| Proline | 3 | 2.5 | 85 | >95 |

| Valine | 4 | 3.0 | 82 | >90 |

Yields and purities are based on HPLC analysis of the crude peptide after cleavage from the resin. The data is representative and may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Azido-Phenylacetylated Peptide

This protocol describes the manual solid-phase synthesis of a model tripeptide (e.g., Azido-phenylacetyl-Gly-Phe-Leu) on a Wang resin using Fmoc/tBu strategy.

1. Resin Preparation and Swelling:

- Place Fmoc-Leu-Wang resin (100-200 mesh, 0.5 mmol/g substitution) in a fritted syringe reaction vessel.

- Swell the resin in dimethylformamide (DMF) for 30 minutes.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% solution of piperidine in DMF to the resin.

- Agitate for 5 minutes and drain.

- Repeat the piperidine treatment for an additional 15 minutes.

- Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

- Confirm complete deprotection using a Kaiser test (a positive test will result in a deep blue color).

3. Amino Acid Coupling (for internal residues):

- Dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

- Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.

- Add the activated amino acid solution to the resin.

- Agitate for 2 hours at room temperature.

- Wash the resin as described in step 2.

- Repeat the deprotection and coupling cycle for the next amino acid (Fmoc-Gly-OH).

4. Coupling of this compound:

- After the final Fmoc deprotection of the N-terminal glycine, wash the resin as described in step 2.

- Dissolve (R)-2-Azido-2-phenylacetic acid (2 equivalents) in DCM.

- Add oxalyl chloride or thionyl chloride (2 equivalents) dropwise to the solution at 0°C and stir for 1 hour to form the acid chloride.

- Alternatively, use pre-synthesized this compound.

- In a separate vessel, suspend the deprotected resin in DCM and add DIPEA (4 equivalents).

- Slowly add the solution of this compound to the resin suspension at 0°C.

- Allow the reaction to proceed for 2-4 hours at room temperature.

- Wash the resin thoroughly with DCM (5 times) and DMF (3 times).

5. Cleavage and Deprotection:

- Wash the resin with DCM and dry under vacuum.

- Prepare a cleavage cocktail of trifluoroacetic acid (TFA) / triisopropylsilane (TIS) / water (95:2.5:2.5).

- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate.

- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

6. Purification and Analysis:

- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Solution-Phase Synthesis of an Azido-Phenylacetylated Dipeptide

This protocol outlines the synthesis of Azido-phenylacetyl-Gly-OMe in solution.

1. Preparation of this compound:

- In a round-bottom flask, dissolve (R)-2-Azido-2-phenylacetic acid (1.0 eq) in anhydrous DCM.

- Cool the solution to 0°C in an ice bath.

- Slowly add oxalyl chloride (1.1 eq) to the solution.

- Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1 hour, or until gas evolution ceases.

- The resulting solution of this compound is used directly in the next step.

2. Coupling Reaction:

- In a separate flask, dissolve Glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and cool to 0°C.

- Add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride and deprotonate the amine.

- Slowly add the freshly prepared this compound solution to the glycine methyl ester solution at 0°C.

- Allow the reaction to warm to room temperature and stir overnight.

3. Work-up and Purification:

- Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the pure azido-phenylacetylated dipeptide.

Visualizations

Caption: Workflow for SPPS of an azido-peptide and its subsequent applications.

Caption: Simplified signaling pathway for neutrophil chemotaxis induced by a PGP analog.

Application Notes and Protocols: Reaction of (R)-2-Azido-2-phenylacetyl chloride with Amines

Audience: Researchers, scientists, and drug development professionals.

Abstract

(R)-2-Azido-2-phenylacetyl chloride is a versatile chiral building block pivotal in the synthesis of enantiomerically pure compounds for pharmaceutical applications. Its reaction with primary and secondary amines provides a direct route to chiral α-azido amides. These intermediates are highly valued in drug development as precursors to α-amino acids, for the construction of β-lactam cores, and as components in "click" chemistry-based drug discovery. This document provides detailed experimental protocols, quantitative data, and application notes for the acylation of amines with this compound.

Introduction

The synthesis of stereochemically defined molecules is a cornerstone of modern drug discovery. Chiral α-azido amides, accessible through the reaction of this compound with various amines, represent a critical class of intermediates. The azide moiety serves as a latent form of an amine, which can be unmasked under mild reductive conditions. This feature, combined with the inherent chirality of the starting material, allows for the efficient synthesis of non-natural α-amino acids and their derivatives, which are incorporated into peptidomimetics and other complex drug scaffolds to enhance potency, selectivity, and metabolic stability.

Reaction Scheme and Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine, is typically added to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Application Notes and Protocols: (R)-2-Azido-2-phenylacetyl chloride in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-2-Azido-2-phenylacetyl chloride is a valuable chiral building block in asymmetric synthesis, particularly in the construction of β-lactam rings, which are core structures in many antibiotic drugs.[1] Its utility stems from the presence of a stereocenter and a reactive acid chloride group, allowing for the diastereoselective formation of new stereocenters. The azido group serves as a masked amino group, which can be reduced at a later synthetic stage. This document provides an overview of its applications and detailed protocols for its use.

Key Applications:

-

Synthesis of Chiral β-Lactams: The most prominent application of this compound is in the Staudinger synthesis of β-lactams. This [2+2] cycloaddition reaction between a ketene (generated in situ from the acid chloride) and an imine allows for the stereoselective formation of the β-lactam ring.[2] The stereochemistry at the C4 position of the resulting β-lactam is controlled by the chirality of the this compound.

-

Synthesis of Amino Acids and Derivatives: The azido group can be readily reduced to an amine, making this compound a precursor for the synthesis of α-amino acids and their derivatives. This is particularly useful in the synthesis of non-proteinogenic amino acids for peptide and peptidomimetic drug development.

-